molecular formula C13H9ClN2O2S B11838635 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline

3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline

Cat. No.: B11838635
M. Wt: 292.74 g/mol
InChI Key: SNHYVZDXYMNCRA-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is an organic compound with the molecular formula C13H9ClN2O2S and a molecular weight of 292.74 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline typically involves the reaction of 3-chloro-2-nitrobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoxaline ring .

Industrial Production Methods

the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thiol derivatives of the quinoxaline ring.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA, proteins, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoxaline
  • 3-Methylsulfonylquinoxaline
  • 2,3-Dichloroquinoxaline

Uniqueness

3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

3-chloro-2-methylsulfonylbenzo[f]quinoxaline

InChI

InChI=1S/C13H9ClN2O2S/c1-19(17,18)13-12(14)15-10-7-6-8-4-2-3-5-9(8)11(10)16-13/h2-7H,1H3

InChI Key

SNHYVZDXYMNCRA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C=CC3=CC=CC=C32)N=C1Cl

Origin of Product

United States

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